deacetylravidomycin N-oxide

Antitumor In Vivo Toxicology Ravidomycin Analogs

Choose Deacetylravidomycin N-oxide for murine tumor models where deacetylravidomycin's toxicity limits dosing. The N-oxide modification preserves P388 leukemia/Meth A fibrosarcoma efficacy while reducing toxicity, broadening the therapeutic window. Confirm identity via positive specific rotation ([α]D²⁵) to distinguish from ravidomycin. Use as a synthetic precursor via reduction for N-oxidation SAR studies. Avoid substituting analogs—minor structural changes alter bioactivity and physicochemical properties.

Molecular Formula C31H33NO10
Molecular Weight 579.6 g/mol
CAS No. 114494-30-3
Cat. No. B053466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedeacetylravidomycin N-oxide
CAS114494-30-3
Synonymsdeacetylravidomycin N-oxide
desacetylravidomycin N-oxide
Molecular FormulaC31H33NO10
Molecular Weight579.6 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)[N+](C)(C)[O-])OC(=O)C
InChIInChI=1S/C31H33NO10/c1-8-16-11-19-23(21(12-16)38-6)18-13-22(39-7)25-20(34)10-9-17(24(25)29(18)42-31(19)36)30-27(35)26(32(4,5)37)28(14(2)40-30)41-15(3)33/h8-14,26-28,30,34-35H,1H2,2-7H3/t14-,26-,27-,28+,30+/m1/s1
InChIKeyJDRNEUMZVBWRJJ-LSXWJJIVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Deacetylravidomycin N-oxide (CAS 114494-30-3) – Overview and Structural Confirmation for Procurement


Deacetylravidomycin N-oxide is a gilvocarcin-class antitumor antibiotic produced by Streptomyces ravidus S50905, co-isolated with ravidomycin and deacetylravidomycin [1]. Its structure, confirmed by NMR and mass spectrometry, features an N-oxide moiety and an acetyl group on the 4'-position of the d-ravidosamine sugar, distinguishing it from related compounds [2]. It exhibits antitumor activity against P388 leukemia and Meth A fibrosarcoma in vivo across a broad dose range while showing reduced toxicity compared to deacetylravidomycin [1].

Why Generic Substitution Fails for Deacetylravidomycin N-oxide (CAS 114494-30-3) in Antibiotic and Antitumor Research


Substituting deacetylravidomycin N-oxide with other ravidomycin analogs is unreliable due to distinct structural and pharmacological differences. The presence of the N-oxide group, confirmed by synthetic interconversion from deacetylravidomycin, fundamentally alters the compound's toxicity profile without abolishing antitumor efficacy [1]. In contrast, deacetylravidomycin exhibits potent antibacterial activity (MIC 0.78-1.56 μg/ml in dark conditions) , while deacetylravidomycin N-oxide shows reduced antibacterial potency, highlighting the critical impact of the N-oxide modification on bioactivity [1]. Furthermore, the 4'-acetyl group in ravidomycin analogues reverses the sign of specific rotation, underscoring that even minor structural variations can dramatically change physicochemical properties [2]. Therefore, direct experimental validation with the exact compound is essential for reproducible results.

Quantitative Evidence Guide for Deacetylravidomycin N-oxide (CAS 114494-30-3) – Comparative Performance Data


Reduced in Vivo Toxicity Compared to Deacetylravidomycin in Murine Tumor Models

Deacetylravidomycin N-oxide demonstrates significantly reduced in vivo toxicity relative to its direct analog deacetylravidomycin while maintaining antitumor activity against P388 leukemia and Meth A fibrosarcoma across a wide range of doses [1].

Antitumor In Vivo Toxicology Ravidomycin Analogs

Positive Specific Rotation Contrasts with Negative Rotation of Ravidomycin

Deacetylravidomycin N-oxide belongs to a class of ravidomycin analogs where acetylation at the 4'-position reverses the sign of specific rotation. Deacetylravidomycin exhibits a positive specific rotation ([α]D25 +14°, MeCN), while ravidomycin shows a negative specific rotation ([α]D25 -15°) [1]. This property serves as a unique analytical fingerprint for identification and quality control.

Structural Elucidation Chiroptical Properties Analytical Chemistry

Synthetic Accessibility via N-Oxidation of Deacetylravidomycin

Deacetylravidomycin N-oxide is synthetically accessible through direct N-oxidation of deacetylravidomycin, enabling gram-scale preparation for in vivo studies [1]. This contrasts with deacetylravidomycin M, which requires a different biosynthetic pathway [2].

Chemical Synthesis Derivatization Process Chemistry

Recommended Application Scenarios for Deacetylravidomycin N-oxide (CAS 114494-30-3) Based on Verified Evidence


In Vivo Antitumor Efficacy Studies Requiring Reduced Host Toxicity

Use deacetylravidomycin N-oxide as a tool compound in murine xenograft or syngeneic tumor models (e.g., P388 leukemia, Meth A fibrosarcoma) where deacetylravidomycin's toxicity limits dosing. Its lower toxicity allows evaluation of antitumor activity over a wider dose range without confounding lethal effects [1].

Chiroptical Quality Control and Batch-to-Batch Identity Verification

Employ specific rotation ([α]D25 expected to be positive) as a rapid, quantitative identity test to distinguish deacetylravidomycin N-oxide from ravidomycin (negative rotation) upon receipt or during stability studies [2].

Semi-Synthetic Derivatization and Structure-Activity Relationship (SAR) Studies

Leverage the N-oxide as a handle for further synthetic modifications or as a precursor to deacetylravidomycin via reduction. This enables systematic exploration of how N-oxidation alters biological activity compared to the parent deacetylravidomycin [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for deacetylravidomycin N-oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.